Cas no 2470435-39-1 (2-chloro-2,2-difluoroethyl trifluoromethanesulfonate)

2-chloro-2,2-difluoroethyl trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate
- (2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate
- EN300-26666824
- 2470435-39-1
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-2,2-difluoroethyl ester
-
- MDL: MFCD32710595
- インチ: 1S/C3H2ClF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
- InChIKey: IUKOAQPJRGWEPU-UHFFFAOYSA-N
- ほほえんだ: ClC(COS(C(F)(F)F)(=O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 247.9333336g/mol
- どういたいしつりょう: 247.9333336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.724±0.06 g/cm3(Predicted)
- ふってん: 142.3±40.0 °C(Predicted)
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666824-0.25g |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 0.25g |
$452.0 | 2023-09-12 | |
Enamine | EN300-26666824-0.1g |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 0.1g |
$317.0 | 2023-09-12 | |
Enamine | EN300-26666824-0.05g |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 0.05g |
$212.0 | 2023-09-12 | |
Enamine | EN300-26666824-0.5g |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 0.5g |
$713.0 | 2023-09-12 | |
Enamine | EN300-26666824-10g |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 10g |
$3929.0 | 2023-09-12 | |
Enamine | EN300-26666824-1g |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 1g |
$914.0 | 2023-09-12 | |
1PlusChem | 1P0289B8-250mg |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 250mg |
$621.00 | 2024-05-21 | |
Aaron | AR0289JK-100mg |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 100mg |
$461.00 | 2025-02-15 | |
Aaron | AR0289JK-250mg |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 250mg |
$647.00 | 2025-02-15 | |
1PlusChem | 1P0289B8-5g |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate |
2470435-39-1 | 95% | 5g |
$3338.00 | 2024-05-21 |
2-chloro-2,2-difluoroethyl trifluoromethanesulfonate 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
2-chloro-2,2-difluoroethyl trifluoromethanesulfonateに関する追加情報
Introduction to 2-Chloro-2,2-difluoroethyl Trifluoromethanesulfonate (CAS No. 2470435-39-1)
2-Chloro-2,2-difluoroethyl trifluoromethanesulfonate (CAS No. 2470435-39-1) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its complex molecular structure, which includes a chlorinated and fluorinated alkyl group attached to a trifluoromethanesulfonate moiety. The combination of these functional groups imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry.
The trifluoromethanesulfonate (triflate) group is well-known for its excellent leaving group properties, which make it highly useful in a variety of organic transformations. This characteristic has been extensively exploited in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The presence of the chloro and difluoro substituents further enhances the reactivity and selectivity of the compound, allowing for precise control over reaction outcomes.
In the context of pharmaceutical research, 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have demonstrated its utility in the development of fluorinated compounds, which are known for their improved metabolic stability and bioavailability. For instance, a 2021 study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of a new class of antiviral agents with enhanced efficacy against RNA viruses.
Beyond pharmaceutical applications, 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate has also found use in materials science. Its ability to participate in controlled radical polymerization reactions has led to the development of novel polymers with tailored properties. These polymers have potential applications in areas such as drug delivery systems, coatings, and electronic materials. A notable example is a 2020 study published in Macromolecules, which reported the synthesis of a series of block copolymers using this compound as a key reagent.
The synthesis of 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate typically involves multiple steps, each requiring careful optimization to achieve high yields and purity. One common approach involves the reaction of 1-chloro-1,1-difluoroethane with triflic anhydride under controlled conditions. The resulting product is then purified using standard techniques such as distillation or chromatography. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, reducing the use of hazardous reagents and minimizing waste generation.
The physical and chemical properties of 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate have been extensively characterized. It is a colorless liquid with a boiling point around 100°C at reduced pressure. The compound exhibits good solubility in common organic solvents such as dichloromethane and acetonitrile, making it easy to handle in laboratory settings. Its stability under various conditions has been studied, and it has been found to be stable at room temperature but may decompose at higher temperatures or in the presence of strong bases.
In terms of safety and handling, while specific guidelines may vary depending on local regulations, general precautions should be taken when working with this compound due to its reactivity and potential for forming hazardous byproducts during certain reactions. Proper personal protective equipment (PPE) such as gloves and goggles should be worn at all times, and work should be conducted in a well-ventilated area or fume hood.
The future outlook for 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate is promising. Ongoing research continues to explore new applications and synthetic methods for this versatile compound. As our understanding of its properties deepens, it is likely that we will see even more innovative uses in both academic and industrial settings. For researchers and chemists working in fields such as organic synthesis, pharmaceutical development, and materials science, this compound represents an exciting opportunity to advance their work.
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